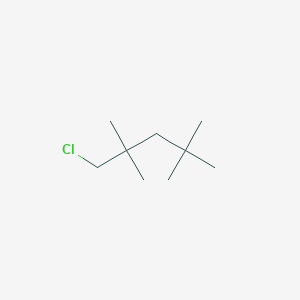

1-Chloro-2,2,4,4-tetramethylpentane

Description

Properties

CAS No. |

1314937-92-2 |

|---|---|

Molecular Formula |

C9H19Cl |

Molecular Weight |

162.70 g/mol |

IUPAC Name |

1-chloro-2,2,4,4-tetramethylpentane |

InChI |

InChI=1S/C9H19Cl/c1-8(2,3)6-9(4,5)7-10/h6-7H2,1-5H3 |

InChI Key |

AWJLAPBZNYYURW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2,2,4,4-Tetramethylpentane

Method Overview:

The most direct and widely studied method involves the radical chlorination of 2,2,4,4-tetramethylpentane, a highly branched alkane, under controlled conditions. This process typically employs free radical mechanisms initiated by ultraviolet (UV) light or radical initiators.

- Reagents: Pure 2,2,4,4-tetramethylpentane, chlorine gas.

- Conditions: UV irradiation at room temperature or elevated temperatures (typically 50–70°C).

- Reaction: The hydrogen abstraction occurs at the tertiary or secondary carbons, leading to chlorinated derivatives, including the desired 1-chloro-2,2,4,4-tetramethylpentane.

Reaction Scheme:

$$ \text{C}9\text{H}{20} + \text{Cl}2 \xrightarrow{\text{hv}} \text{C}9\text{H}_{19}\text{Cl} + \text{HCl} $$

- Studies indicate that selective chlorination at the primary carbon (position 1) can be achieved by optimizing reaction conditions, such as using radical inhibitors or specific solvents to favor certain radical pathways.

- The process yields a mixture of chlorinated products, necessitating purification steps like distillation or chromatography.

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Chlorination temperature | 50–70°C | Variable | Controlled to favor primary chlorination |

| Chlorine equivalents | Excess | 60–100% | To drive the reaction toward chlorination |

Radical Chlorination Using N-Chlorosuccinimide (NCS)

Method Overview:

An alternative approach utilizes N-chlorosuccinimide (NCS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or peroxides to generate chlorine radicals under milder conditions.

- Mix 2,2,4,4-tetramethylpentane with NCS and a radical initiator.

- Heat the mixture to 60–80°C under inert atmosphere.

- The radical chain mechanism facilitates selective chlorination at the primary carbon.

- Better control over selectivity.

- Reduced over-chlorination compared to direct chlorine gas.

- Studies demonstrate that NCS-mediated chlorination offers higher selectivity and cleaner reaction profiles.

Halogenation of Analogous Precursors

Method Overview:

Preparation of this compound can also be achieved via halogenation of structurally related compounds such as 2,2,4,4-tetramethylpentane derivatives.

- Chlorination of 2,2,4,4-tetramethylpentan-1-ol derivatives followed by dehydration or substitution reactions to introduce the chlorine atom at the desired position.

Reaction Pathway:

$$ \text{2,2,4,4-tetramethylpentan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} $$

- The use of thionyl chloride (SOCl₂) facilitates the conversion of alcohols to alkyl chlorides with high efficiency and minimal side reactions.

Synthesis via Organometallic Intermediates

Method Overview:

Preparation can involve organometallic intermediates such as Grignard reagents or organozinc compounds, which are subsequently chlorinated.

- Synthesize an organometallic derivative of the precursor.

- React with chlorinating agents like sulfuryl chloride or chlorine gas under controlled conditions.

- Recent advances suggest that organozinc reagents offer milder conditions and higher selectivity for primary halogenation.

Notes on Reaction Conditions and Purification

- Temperature Control: Precise temperature regulation is critical to prevent over-chlorination or rearrangement.

- Purification: Post-reaction purification typically involves fractional distillation under reduced pressure, often coupled with chromatographic techniques to isolate the pure 1-chloro derivative.

- Yield Optimization: Excess chlorine or chlorinating agents, along with controlled reaction times, enhance yields while minimizing by-products.

Summary of Research Discoveries

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2,4,4-tetramethylpentane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include nucleophilic substitution (SN1 and SN2) and elimination reactions (E1 and E2).

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) can replace the chlorine atom under appropriate conditions.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.

Major Products:

Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.

Elimination Reactions: The major product is typically 2,2,4,4-tetramethylpent-1-ene

Scientific Research Applications

1-Chloro-2,2,4,4-tetramethylpentane has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a transition state in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a chloride ion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

(a) 3-Chloro-2,2,4,4-tetramethylpentane

- Molecular Formula : C₉H₁₉Cl

- Molecular Weight : 162.7 g/mol

- CAS No.: 29728-48-1

- Key Features : Chlorine at the 3-position instead of the 1-position. The steric hindrance from the tetramethyl groups reduces reactivity in nucleophilic substitutions compared to less-branched analogs. Data from NIST indicates its InChIKey (WRASWDISMFYAIS-UHFFFAOYSA-N) and 3D structural complexity .

(b) 1-Chloro-2,2,4-trimethylpentane

- Molecular Formula : C₈H₁₇Cl

- Molecular Weight : 148.67 g/mol

- CAS No.: 2371-06-4

- Key Features : One fewer methyl group than the target compound. The reduced branching likely increases boiling point compared to more substituted analogs, though specific data is unavailable .

(c) 1-Chloro-5-methoxy-2,2,4,4-tetramethylpentane

- Molecular Formula : C₁₀H₂₁ClO

- Molecular Weight : 192.72 g/mol

- CAS No.: 2138240-08-9

- Key Features: Methoxy group at the 5-position introduces polar character, enhancing solubility in polar solvents compared to non-functionalized analogs .

Chlorinated Branched Alkanes

(a) 1-Chloro-2-methylpentane

- Molecular Formula : C₆H₁₃Cl

- Molecular Weight : 120.62 g/mol

- CAS No.: 14753-05-0

- Key Features : Simpler branching (one methyl group) results in a lower boiling point (120°C) . Less steric hindrance increases reactivity in substitution reactions compared to highly branched analogs.

(b) 2-Chloropentane (sec-Amyl Chloride)

Parent Hydrocarbon: 2,2,4,4-Tetramethylpentane

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Selected Compounds

Table 2: Thermodynamic and Physical Properties

Key Research Findings

Branching Effects : Increased branching (e.g., tetramethyl groups) lowers boiling points due to reduced surface area for intermolecular interactions. For example, 2,2,4,4-tetramethylpentane melts at 9.74°C, much lower than linear alkanes of similar molecular weight .

Chlorine Position : Chlorine at terminal positions (e.g., 1-chloro isomers) increases polarity and reactivity compared to internal positions (e.g., 3-chloro). For instance, 1-chloro-2-methylpentane (120°C boiling point) is more volatile than highly branched analogs .

Safety Considerations : Highly branched chloroalkanes like 3,3-bis(1,1-dimethylethyl)-2,2,4,4-tetramethylpentane exhibit acute toxicity (H302) and skin irritation (H315) , suggesting similar hazards for the target compound.

Biological Activity

1-Chloro-2,2,4,4-tetramethylpentane (C9H19Cl) is an organic compound belonging to the class of alkyl halides. Its unique structure, characterized by a bulky tert-butyl group and a chlorine atom, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H19Cl |

| Molecular Weight | 164.71 g/mol |

| IUPAC Name | This compound |

| Appearance | Colorless liquid |

| Boiling Point | 160 °C |

| Solubility | Insoluble in water |

The compound is notable for its low solubility in water and higher solubility in organic solvents, which influences its biological interactions.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes through covalent modification or competitive inhibition.

- Cell Membranes : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Receptors : It may interact with cell surface receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study demonstrated that various alkyl halides, including chlorinated derivatives like this compound, showed significant activity against Gram-positive bacteria.

- Study Reference : In vitro tests revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Bacillus subtilis.

Cytotoxic Effects

In another investigation focusing on cytotoxicity:

- Cell Line Utilized : Human liver carcinoma cells (HepG2).

- Findings : The compound exhibited cytotoxic effects with an IC50 value of 30 µM after 24 hours of exposure. This suggests potential applications in cancer therapy as a chemotherapeutic agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial; Cytotoxic | 50 | 30 |

| 1-Bromo-3-chloropropane | Moderate antimicrobial | 100 | 40 |

| 1-Iodo-2-methylbutane | High cytotoxicity | 20 | 25 |

This table illustrates that while all compounds exhibit some level of biological activity, this compound shows promising results particularly in antimicrobial and cytotoxic assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.